molecular formula C15H26BNO2 B7867331 (4-((Dibutylamino)methyl)phenyl)boronic acid

(4-((Dibutylamino)methyl)phenyl)boronic acid

Cat. No.: B7867331
M. Wt: 263.19 g/mol
InChI Key: HBRVGSGICCHYJW-UHFFFAOYSA-N
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Description

(4-((Dibutylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dibutylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Dibutylamino)methyl)phenyl)boronic acid typically involves the reaction of 4-bromobenzylamine with dibutylamine, followed by the introduction of the boronic acid group. The process can be summarized as follows:

    Formation of the Aminomethyl Intermediate: 4-bromobenzylamine reacts with dibutylamine under basic conditions to form the corresponding aminomethyl intermediate.

    Introduction of the Boronic Acid Group: The aminomethyl intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. This step introduces the boronic acid group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-((Dibutylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The dibutylaminomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl or diaryl compounds.

    Oxidation: Formation of phenols.

    Substitution: Formation of substituted aminomethyl derivatives.

Scientific Research Applications

(4-((Dibutylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

    Medicine: Research into boronic acid derivatives has shown potential in the development of enzyme inhibitors and anticancer agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-((Dibutylamino)methyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the dibutylaminomethyl group, making it less versatile in certain reactions.

    (4-(Dimethylamino)methyl)phenylboronic Acid: Similar structure but with a dimethylamino group instead of a dibutylamino group, which can affect its reactivity and solubility.

    (4-(Diethylamino)methyl)phenylboronic Acid: Contains a diethylamino group, offering different steric and electronic properties.

Uniqueness

(4-((Dibutylamino)methyl)phenyl)boronic acid is unique due to the presence of the dibutylaminomethyl group, which provides additional steric bulk and electronic effects. This can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

[4-[(dibutylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO2/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(10-8-14)16(18)19/h7-10,18-19H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRVGSGICCHYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(CCCC)CCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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